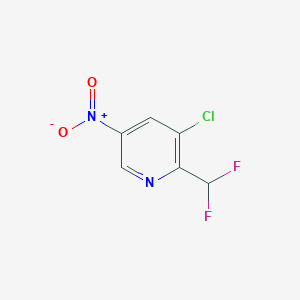
3-Chloro-2-(difluoromethyl)-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(difluoromethyl)-5-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives It contains a chloro group, a difluoromethyl group, and a nitro group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethyl)-5-nitropyridine typically involves multiple steps. One common method includes the chlorination of 2-(difluoromethyl)-5-nitropyridine. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(difluoromethyl)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.
Reduction: Formation of 3-chloro-2-(difluoromethyl)-5-aminopyridine.
Oxidation: Formation of 3-chloro-2-(difluoromethyl)-5-carboxypyridine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(difluoromethyl)-5-nitropyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(difluoromethyl)-5-nitropyridine depends on its specific application. In pharmaceuticals, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group can facilitate interactions with biological molecules through redox reactions, while the difluoromethyl group can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-(trifluoromethyl)-5-nitropyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Bromo-2-(difluoromethyl)-5-nitropyridine: Similar structure but with a bromo group instead of a chloro group.
2-(Difluoromethyl)-5-nitropyridine: Lacks the chloro group, making it less reactive in certain substitution reactions.
Uniqueness
3-Chloro-2-(difluoromethyl)-5-nitropyridine is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of both chloro and difluoromethyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H3ClF2N2O2 |
|---|---|
Molekulargewicht |
208.55 g/mol |
IUPAC-Name |
3-chloro-2-(difluoromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-4-1-3(11(12)13)2-10-5(4)6(8)9/h1-2,6H |
InChI-Schlüssel |
APXMGDKJWDSYBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)C(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


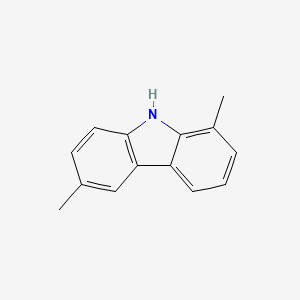
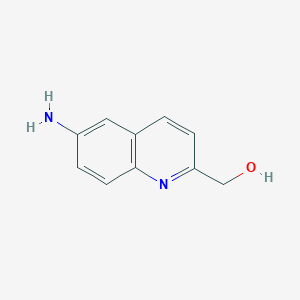
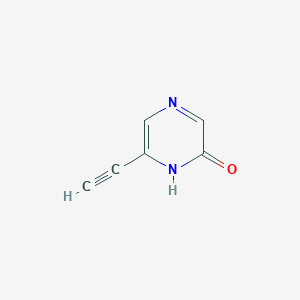
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
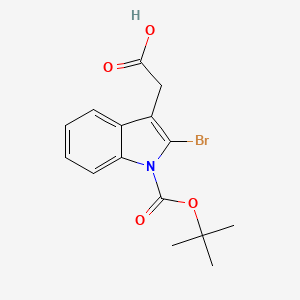
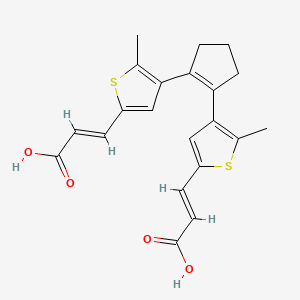
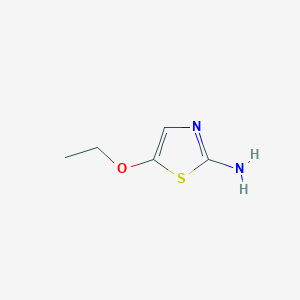
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)
![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)
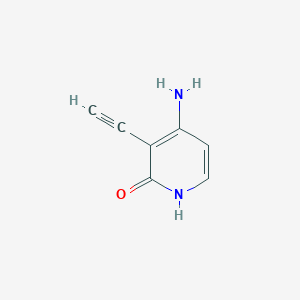

![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
